3-Thien-3-ylbenzoyl chloride
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Description
3-Thien-3-ylbenzoyl chloride is a useful research compound. Its molecular formula is C11H7ClOS and its molecular weight is 222.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
3-Thien-3-ylbenzoyl chloride has been utilized in the synthesis of thieno[2,3-f]isoindoles, a type of heterocyclic compound. This process typically involves a series of reactions, starting with acylation and followed by intramolecular Diels–Alder vinylarenе (IMDAV) reactions and final aromatization. This method is particularly useful for producing functionally substituted thieno[2,3-f]isoindole carboxylic acids, which are valuable for further transformations and bioscreening (Obushak et al., 2020).
2. Photoluminescent Properties Research
Another significant application is in the field of photoluminescence. Research has been conducted on the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives to investigate their photoluminescent properties. These derivatives have potential applications in advanced material sciences, including organic light-emitting devices (Pepitone et al., 2003).
3. Synthesis of Novel Nitrogen Heterocycles
This compound is also used in the synthesis of novel five-membered ring nitrogen heterocycles, with implications in medicinal chemistry. These heterocycles exhibit promising cytotoxic activity against certain cancer cell lines, making them a focal point for developing new anticancer agents (Tomaščiková et al., 2008).
4. Development of Organic Semiconductors
The chemical is also instrumental in the development of organic semiconductors. Studies have involved synthesizing various derivatives and exploring their electronic properties for potential use in electronic devices, such as transistors and solar cells (Oda et al., 2007).
5. Antitumor and Antimicrobial Activities
Compounds derived from this compound have been evaluated for their antitumor and antimicrobial activities. These studies are essential for discovering new therapeutic agents against various forms of cancers and microbial infections (Elewa et al., 2020).
Properties
IUPAC Name |
3-thiophen-3-ylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIHFQLHAQZZSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594578 |
Source
|
Record name | 3-(Thiophen-3-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-34-9 |
Source
|
Record name | 3-(Thiophen-3-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.